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2-Bromomesitylene

Catalog No.
S661988
CAS No.
576-83-0
M.F
C9H11Br
M. Wt
199.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromomesitylene

CAS Number

576-83-0

Product Name

2-Bromomesitylene

IUPAC Name

2-bromo-1,3,5-trimethylbenzene

Molecular Formula

C9H11Br

Molecular Weight

199.09 g/mol

InChI

InChI=1S/C9H11Br/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,1-3H3

InChI Key

RRTLQRYOJOSPEA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)Br)C

Synonyms

1-Bromo-2,4,6-trimethylbenzene; 1-Bromomesitylene; 2,4,6-Trimethyl-1-bromobenzene; 2,4,6-Trimethylbromobenzene; 2-Bromo-1,3,5-trimethyl-benzene

Canonical SMILES

CC1=CC(=C(C(=C1)C)Br)C

As a Precursor for Frustrated Lewis Pair (FLP) Catalysts

One significant application of 2-bromomesitylene lies in the synthesis of frustrated Lewis pairs (FLPs). FLPs are a class of catalysts composed of two Lewis acids unable to form a stable adduct due to steric hindrance. 2-Bromomesitylene serves as a precursor for the synthesis of Hydrogen[4-[bis(2,4,6-trimethylphenyl)phosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentafluorophenyl)borate (H714510), a frustrated phosphonium borate catalyst particularly efficient in the metal-free catalytic hydrogenation of imines. This research, published in the journal Nature Catalysis, highlights the potential of 2-bromomesitylene derivatives in developing new and sustainable catalytic processes [].

Source

[] Frustrated Lewis Pairs (FLPs) as Emerging Metal-Free Catalysts for Hydrogenation, dehydrogenation, and hydroboration. Nature Catalysis (2018).

Additional applications:

While research on 2-bromomesitylene's applications is ongoing, some studies suggest its potential use in other areas of scientific research, including:

  • Organic synthesis: As a building block for the synthesis of various organic compounds [].
  • Material science: As a precursor for the development of new functional materials.

2-Bromomesitylene, also known as mesityl bromide, is an organic compound with the molecular formula C9H11BrC_9H_{11}Br. It is a derivative of mesitylene (1,3,5-trimethylbenzene), characterized by the substitution of one hydrogen atom on the aromatic ring with a bromine atom. This compound typically appears as a colorless liquid and is notable for its electron-rich nature, making it a valuable substrate in various

2-Bromomesitylene is a flammable liquid (flash point: 96 °C) []. It can cause irritation to the skin, eyes, and respiratory system upon contact or inhalation []. Here are some safety precautions to consider:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a respirator when handling the compound [].
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry place away from heat and light [].

  • Cross-Coupling Reactions: As an electron-rich aryl halide, it is commonly used in Suzuki and Heck coupling reactions to form biaryl compounds.
  • Grignard Reagent Formation: When reacted with magnesium, 2-bromomesitylene forms a Grignard reagent, which can be utilized in further synthetic applications .
  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, allowing for the synthesis of diverse derivatives.

The general reaction for its formation from mesitylene involves the direct bromination:

(CH3)3C6H3+Br2(CH3)3C6H2Br+HBr(CH_3)_3C_6H_3+Br_2\rightarrow (CH_3)_3C_6H_2Br+HBr

This reaction can proceed under various conditions, including in the dark or using sulfur bromide as an alternative brominating agent .

The primary method for synthesizing 2-bromomesitylene involves the bromination of mesitylene. This can be achieved through:

  • Direct Bromination: Reacting mesitylene with bromine under controlled conditions.
  • Alternative Brominating Agents: Utilizing sulfur bromide or nitric acid in conjunction with mesitylene to facilitate the reaction without light exposure .

These methods yield 2-bromomesitylene efficiently and are commonly employed in laboratory settings.

2-Bromomesitylene serves multiple purposes in organic synthesis:

  • Synthetic Intermediate: It is utilized as a precursor for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Catalyst Development: The compound plays a role in developing boron derivatives and other catalytic systems .
  • Material Science: Its derivatives are explored in creating functional materials due to their unique electronic properties.

Research on interaction studies involving 2-bromomesitylene primarily focuses on its reactivity as a substrate in cross-coupling reactions. The compound's ability to form Grignard reagents allows it to interact with a variety of electrophiles, leading to the formation of complex organic structures. Additionally, studies on its derivatives may reveal insights into interaction mechanisms with biological systems or other organic compounds.

Several compounds share structural similarities with 2-bromomesitylene. Here is a comparison highlighting its uniqueness:

Compound NameStructureNotable Features
MesityleneC9H12C_9H_{12}Parent compound; lacks halogen
1-BromomesityleneC9H11BrC_9H_{11}BrBromine at different position (1-position)
3-BromomesityleneC9H11BrC_9H_{11}BrBromine at 3-position; different reactivity
BromobenzeneC6H5BrC_6H_5BrSimpler structure; lacks alkyl substituents

Uniqueness of 2-Bromomesitylene:

  • The presence of three methyl groups adjacent to the bromine enhances its electron-donating ability compared to simpler aryl halides like bromobenzene.
  • Its specific reactivity profile makes it particularly useful in cross-coupling reactions that require electron-rich substrates.

XLogP3

3.7

Boiling Point

225.0 °C

Melting Point

-1.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

576-83-0

Wikipedia

2,4,6-trimethybromombenzene

General Manufacturing Information

Benzene, 2-bromo-1,3,5-trimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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